4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-nitrophenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
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Overview
Description
4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-nitrophenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by its multiple functional groups, including a nitrophenyl group, a methoxymethyl group, and a thia-triazatricyclo framework. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-nitrophenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the nitrophenyl group, and the final functionalization with the methoxymethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques to ensure the compound is produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-nitrophenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amino derivatives, and substituted tricyclic compounds .
Scientific Research Applications
4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-nitrophenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-nitrophenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to interact with various enzymes, receptors, and cellular components, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-nitrophenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one include:
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
- 8-oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-nitrophenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-4-5-6-18-26-20-19-16(13-32-3)11-14(2)25-22(19)33-21(20)23(29)27(18)24-12-15-7-9-17(10-8-15)28(30)31/h7-12H,4-6,13H2,1-3H3/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSJXSAMFUHTFG-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=O)N1N=CC3=CC=C(C=C3)[N+](=O)[O-])SC4=NC(=CC(=C24)COC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC2=C(C(=O)N1/N=C/C3=CC=C(C=C3)[N+](=O)[O-])SC4=NC(=CC(=C24)COC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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